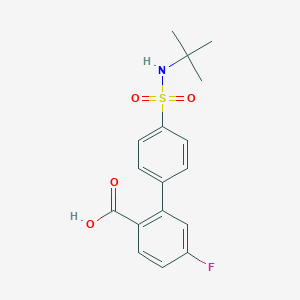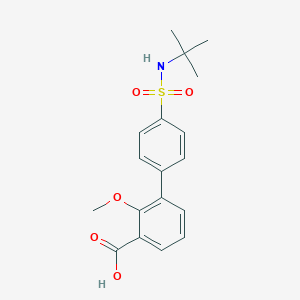
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, commonly referred to as TBPMB, is a synthetic compound used in a variety of scientific research applications. TBPMB is a small molecule inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used in a variety of studies related to inflammation, cancer, and other diseases. TBPMB has been found to have a wide range of therapeutic applications and is a promising candidate for further research and development.
Scientific Research Applications
TBPMB has been used in a variety of scientific research applications. It has been found to have anti-inflammatory and anti-cancer properties and has been used in studies related to inflammation, cancer, and other diseases. TBPMB has also been used in studies related to the regulation of cell growth and differentiation, as well as in studies related to the regulation of gene expression. In addition, TBPMB has been used to study the effects of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95% inhibitors on the growth of human cells.
Mechanism of Action
TBPMB is a small molecule inhibitor of the enzyme cyclooxygenase-2 (4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%). 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95% is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. TBPMB binds to the active site of the enzyme and prevents it from producing prostaglandins, thus reducing inflammation.
Biochemical and Physiological Effects
TBPMB has been found to have a wide range of biochemical and physiological effects. In animal studies, TBPMB has been found to reduce inflammation and inhibit the growth of tumors. In addition, TBPMB has been found to reduce the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. TBPMB has also been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
TBPMB has several advantages for use in laboratory experiments. It is a small molecule, so it is easy to synthesize and store. In addition, it is a potent inhibitor of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%, so it can be used to study the effects of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95% inhibition on inflammation and cancer. However, TBPMB is not without its limitations. It is not very soluble in water, so it must be dissolved in organic solvents for use in experiments. In addition, its effects are not long-lasting, so experiments must be repeated in order to obtain consistent results.
Future Directions
TBPMB is a promising compound for further research and development. Potential future directions for TBPMB research include the development of more potent and longer-lasting inhibitors of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%, the use of TBPMB in combination with other drugs to enhance its anti-inflammatory and anti-cancer effects, and the use of TBPMB in clinical trials to assess its safety and efficacy in humans. In addition, TBPMB could be used to develop new treatments for inflammatory and cancer-related diseases.
Synthesis Methods
TBPMB can be synthesized from commercially available starting materials such as 4-t-butylsulfamoylphenylacetic acid, 3-methoxybenzoic acid, and 1-bromo-4-chlorobenzene. The reaction begins with the condensation of 4-t-butylsulfamoylphenylacetic acid and 3-methoxybenzoic acid in the presence of a base (e.g. potassium carbonate) to yield 4-(4-t-butylsulfamoylphenyl)-3-methoxybenzoic acid. The compound is then reacted with 1-bromo-4-chlorobenzene in the presence of a base (e.g. potassium carbonate) to yield 4-(4-t-butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%.
properties
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)14-8-5-12(6-9-14)15-10-7-13(17(20)21)11-16(15)24-4/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMBSCQQVVJMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














